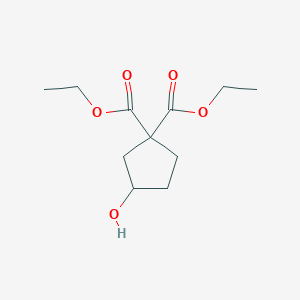

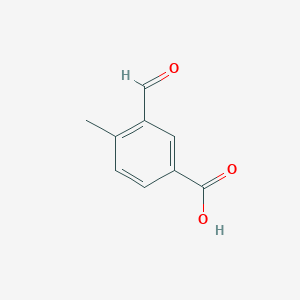

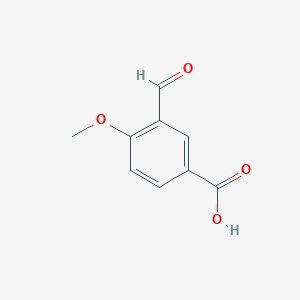

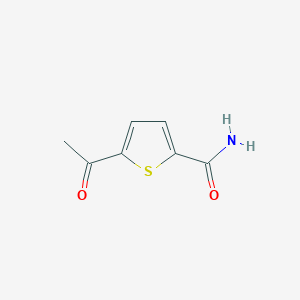

叔丁基(6-(羟甲基)吡啶-2-基)氨基甲酸酯

概述

描述

The compound "Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate" is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl carbamate derivatives, which are important intermediates in organic synthesis and pharmaceutical chemistry. These compounds are often used as protected forms of amines or as intermediates in the synthesis of more complex molecules 10.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives can involve multiple steps, including protection and deprotection reactions, as well as functional group transformations. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Another synthesis route involves an iodolactamization step to yield a highly functionalized intermediate . Additionally, a modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation is used to prepare certain tert-butyl carbamate intermediates . The synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine through a seven-step process, including esterification and Corey-Fuchs reaction, is also reported .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be elucidated using various spectroscopic methods such as FTIR, 1H and 13C NMR, and X-ray crystallography. For instance, the crystal and molecular structure of a related compound, 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxybenzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, is characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives can undergo various chemical reactions, including nucleophilic substitution, reduction, and cyclopropanation. For example, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate is synthesized through acylation, nucleophilic substitution, and reduction steps10. The silver-catalyzed π-cyclizations of tert-butyl 3-oxopent-4-ynoate derivatives demonstrate the activation of C≡C bonds by Ag(I) salts, leading to different cyclization products depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives, such as solubility, melting point, and stability, can be influenced by their functional groups and molecular structure. The presence of tert-butyl groups typically increases steric bulk, affecting the reactivity and solubility of the compounds. The intramolecular hydrogen bonds observed in some derivatives can also impact their chemical behavior and thermal stability .

科学研究应用

光催化胺化

王等人(2022 年)的一项研究详细介绍了使用叔丁基((全氟吡啶-4-基)氧基)氨基甲酸酯的光氧化还原催化胺化过程,展示了其在合成 3-氨基色酮中的效用。该方法拓宽了光催化方案在温和条件下组装不同氨基嘧啶的应用,展示了化学合成的新级联途径 王等人,2022 年。

对映选择性合成

奥伯等人(2004 年)证明了叔丁基 N-[(1R,3S,4R)-3-羟基-4-(羟甲基)环戊基]氨基甲酸酯作为 2'-脱氧核苷酸碳环类似物对映选择性合成中的中间体的意义。该化合物的晶体结构有助于理解环戊烷环的相对取代,这对于合成生物活性分子至关重要 奥伯等人,2004 年。

哌啶衍生物的合成

莫斯卡连科和博耶夫(2014 年)关于合成稠合到四氢呋喃环的哌啶衍生物的研究涉及使用叔丁基 6-(2-羟乙基)-7-氧杂-3-氮杂双环[4.1.0]庚烷-3-羧酸酯。这项工作突出了该化合物在开发结构复杂且具有药理学意义的分子中的作用 莫斯卡连科和博耶夫,2014 年。

催化和结构的研究

斯佩希特等人(2013 年)关于与铱配位的 N-吡啶基咪唑-2-亚甲基中位阻效应的研究涉及吡啶基 N 旁边的叔丁基,说明了该化合物在改性配位特性以用于催化应用中的效用。这项研究提供了对过渡金属配合物配体设计深入了解 斯佩希特等人,2013 年。

安全和危害

属性

IUPAC Name |

tert-butyl N-[6-(hydroxymethyl)pyridin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-9-6-4-5-8(7-14)12-9/h4-6,14H,7H2,1-3H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLIUAJKGDHJMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598259 | |

| Record name | tert-Butyl [6-(hydroxymethyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate | |

CAS RN |

203321-83-9 | |

| Record name | tert-Butyl [6-(hydroxymethyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-5-chlorobenzo[d]oxazole](/img/structure/B1342612.png)